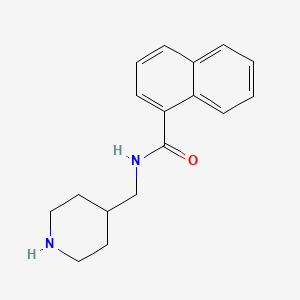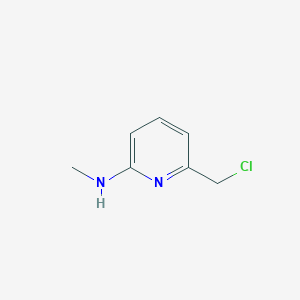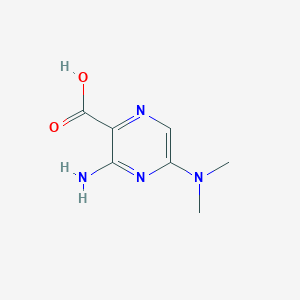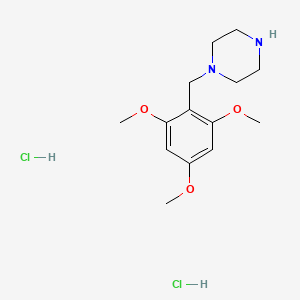
Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate is a complex organic compound It features a combination of functional groups, including a tert-butyldimethylsilyl ether, a phenoxy group, and a methoxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of Phenoxy Linkages: The phenoxy groups are introduced through nucleophilic substitution reactions.
Introduction of Methoxyimino Group: The methoxyimino group is added via condensation reactions with methoxyamine hydrochloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation Products: Oxime derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step syntheses.
Biology
Bioconjugation: The compound can be used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Material Science: Application in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate would depend on its specific application. For example, in drug development, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(hydroxyimino)acetate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(acetoxyimino)acetate: Similar structure but with an acetoxyimino group.
Eigenschaften
Molekularformel |
C24H33NO5Si |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
methyl (2Z)-2-[2-[[2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenoxy]methyl]phenyl]-2-methoxyiminoacetate |
InChI |
InChI=1S/C24H33NO5Si/c1-24(2,3)31(6,7)30-17-19-13-9-11-15-21(19)29-16-18-12-8-10-14-20(18)22(25-28-5)23(26)27-4/h8-15H,16-17H2,1-7H3/b25-22- |
InChI-Schlüssel |
XBAMLPOQIUYDCD-LVWGJNHUSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)

![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)



![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)

![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)


